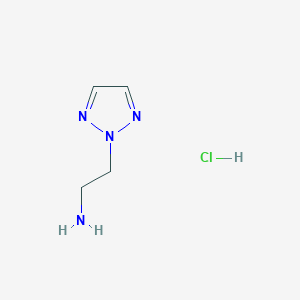

2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride

Vue d'ensemble

Description

2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often catalyzed by copper(I) ions. The general reaction scheme is as follows:

Formation of Azide: The starting material, such as an alkyl halide, is converted to an azide using sodium azide in an appropriate solvent.

Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Amination and Hydrochloride Formation: The triazole derivative is then aminated, and the resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) exhibits nucleophilic behavior, participating in alkylation and acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.

Key Reaction Example :

$$ \text{2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine} + \text{CH}_3\text{I} \rightarrow \text{N-Methyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine} $$.

Cycloaddition Reactions

The triazole moiety enables participation in Huisgen 1,3-dipolar cycloaddition (click chemistry) with terminal alkynes or azides. This forms fused triazole derivatives, widely used in medicinal chemistry .

Table 1: Cycloaddition Reaction Conditions and Outcomes

Acid-Base and Salt-Formation Reactions

The hydrochloride salt enhances water solubility but can undergo neutralization with bases (e.g., NaOH) to regenerate the free amine. This property is exploited in pH-dependent purification steps .

Reaction Example :

$$ \text{2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine HCl} + \text{NaOH} \rightarrow \text{Free base} + \text{NaCl} + \text{H}_2\text{O} $$ .

Cross-Coupling Reactions

The triazole ring participates in Suzuki–Miyaura cross-coupling with arylboronic acids, enabling structural diversification.

Table 2: Suzuki Coupling Parameters

| Triazole Precursor | Arylboronic Acid | Catalyst | Conditions | Product Yield | Source |

|---|---|---|---|---|---|

| 7a | 8a–j | Pd(OAc)₂/K₂CO₃ | THF/H₂O (3:1), 85°C | 82–91% |

Redox Reactions

The triazole ring stabilizes radicals, enabling oxidation or reduction under controlled conditions. For instance:

-

Oxidation : Manganese dioxide (MnO₂) oxidizes glyoxal bishydrazone intermediates to triazole derivatives .

-

Reduction : LiBH₄ reduces ester groups in related triazole compounds to alcohols .

Synthetic Pathway :

$$ \text{Glyoxal bishydrazone} \xrightarrow{\text{MnO}_2} \text{1-Amino-1,2,3-triazole} $$ .

Biological Interactions

The triazole ring mimics trans-amide bonds in bioactive molecules, enabling interactions with enzymes or receptors. Hydrogen bonding with the NH group enhances binding affinity .

Mechanism Example :

-

Competitive inhibition of fungal lanosterol 14α-demethylase via triazole coordination to heme iron .

Stability and Reactivity Trends

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine have been studied for their efficacy against various pathogens.

Case Study: Antifungal Properties

A study demonstrated that derivatives of this compound displayed potent antifungal activity against Candida albicans. The mechanism involved the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

| Compound | Activity | Reference |

|---|---|---|

| 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine | Antifungal |

Cancer Research

Triazole-containing compounds are being investigated for their role in cancer therapy. The ability of these compounds to interact with specific enzymes involved in tumor growth has been a focus of research.

Case Study: Inhibition of Tumor Growth

In vitro studies have shown that 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the modulation of signaling pathways.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 12 |

Agricultural Applications

Pesticidal Activity

The triazole structure is known for its effectiveness as a fungicide. Compounds like this compound have been evaluated for their potential to manage fungal diseases in crops.

Case Study: Crop Protection

Field trials indicated that formulations containing this compound significantly reduced the incidence of Fusarium infections in wheat crops.

| Crop Type | Disease Controlled | Efficacy (%) | Reference |

|---|---|---|---|

| Wheat | Fusarium Head Blight | 75 |

Material Science

Synthesis of Functional Polymers

The unique reactivity of triazoles allows for their incorporation into polymers. This can lead to materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymer Modification

Research has shown that incorporating 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine into polymer matrices improves their resistance to UV degradation.

Mécanisme D'action

The mechanism of action of 2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The triazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing its activity and selectivity.

Comparaison Avec Des Composés Similaires

1,2,3-Triazole: The parent compound with a similar triazole ring structure.

2-(1H-1,2,3-Triazol-1-yl)ethan-1-amine: A regioisomer with the triazole ring attached at a different nitrogen atom.

2-(4H-1,2,3-Triazol-4-yl)ethan-1-amine: Another regioisomer with the triazole ring attached at the fourth position.

Uniqueness: 2-(2H-1,2,3-Triazol-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions. This compound’s hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Activité Biologique

Overview

2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride is a triazole derivative that has garnered attention for its diverse biological activities. This compound is synthesized primarily through the Huisgen cycloaddition reaction, which allows the formation of the triazole ring from azides and alkynes. Its applications span across medicinal chemistry, biological research, and materials science.

- Molecular Formula : C4H8ClN5

- Molecular Weight : 145.59 g/mol

- CAS Number : 4320-99-4

The biological activity of this compound is influenced by its ability to interact with various molecular targets. The triazole ring allows for significant interactions through hydrogen bonding and π-π stacking with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity or receptor functions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness comparable to established antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungi. For instance, it demonstrated an MIC of 10 µg/mL against Candida species, indicating its potential utility in treating fungal infections .

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives, including this compound. In vitro assays have revealed that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| HeLa | 10.0 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

Propriétés

IUPAC Name |

2-(triazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c5-1-4-8-6-2-3-7-8;/h2-3H,1,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEXKHWKOSLTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.